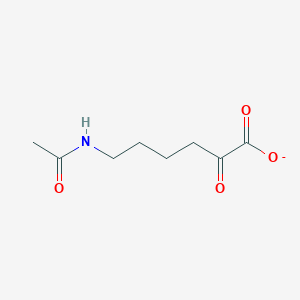
Epimeloscine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-epimeloscine is a monoterpenoid indole alkaloid.
科学的研究の応用
Synthesis and Structural Analysis
- Total Synthesis: The first stereoselective synthesis of epimeloscine was accomplished in a 13-step process, highlighting its complex chemical structure and synthesis challenges (Zhang & Curran, 2011).
- Structural Deduction: Research on the structural aspects of epimeloscine, among other alkaloids, was conducted, providing insights into its molecular configuration (Bernauer et al., 1969).
- Synthetic Variations: A study developed multiple variants of the meloscine/epimeloscine core structure, demonstrating the versatility of its synthesis and potential for derivative compounds (Zhang et al., 2014).
Therapeutic Applications and Effects
- Osteoporosis Treatment: Epimedium, a component containing epimeloscine, showed significant effects in preventing and treating osteoporosis, highlighting its potential therapeutic applications (Pan et al., 2016).
- Antidepressant Properties: The use of Herba Epimedii, which contains epimeloscine, in treating depression, especially climacteric and post-stroke depression, was examined, revealing its antidepressant mechanisms (Huang, 2015).
- Estrogen-Like Mechanism in Osteoporosis: Epimedium's estrogen-like mechanism against osteoporosis was studied, suggesting its role in regulating estrogen-related targets and pathways (Xu et al., 2016).
Neuroprotective and Other Clinical Applications
- Neuroplasticity and Brain Diseases: Epimedii Herba, containing epimeloscine, showed neuro-pharmacological activities, especially in enhancing neuroplasticity and functional recovery from brain diseases (Cho et al., 2017).
- Alzheimer's Disease and Cognitive Impairment: The active ingredients of Epimedium, including epimeloscine, were studied for their potential in alleviating mild cognitive impairment and treating Alzheimer's disease (Gao et al., 2021).
特性
製品名 |
Epimeloscine |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC名 |
(1R,10R,12S,19S)-12-ethenyl-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraen-9-one |
InChI |
InChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17-,18-,19-/m0/s1 |
InChIキー |
BEMFQIDPZLYEBJ-QZHFEQFPSA-N |
異性体SMILES |
C=C[C@]12C[C@H]3C(=O)NC4=CC=CC=C4[C@]35[C@H]1N(CC5)CC=C2 |
正規SMILES |
C=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2 |
同義語 |
epimeloscine meloscine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




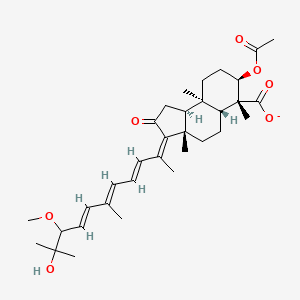



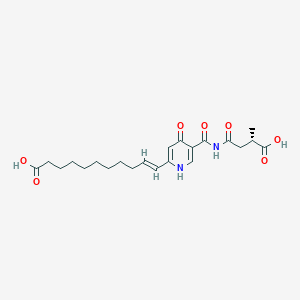
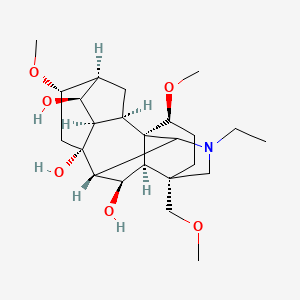
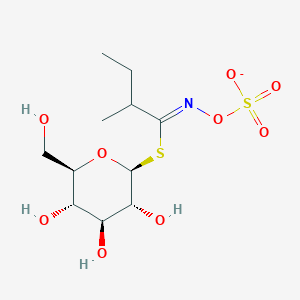
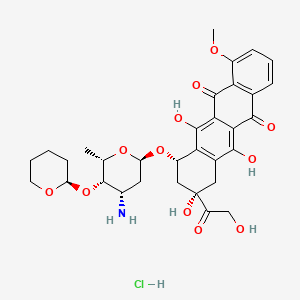
![2-[[4-[(1-Methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester](/img/structure/B1259889.png)

